5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Mechanism of Action
Target of Action
Isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects.
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activities of isoxazole derivatives, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyclopropylisoxazole-4-carboxylic acid with substituted benzylamines . The reaction is often carried out in the presence of catalysts such as Cu (I) or Ru (II) for (3 + 2) cycloaddition reactions . Alternatively, metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted one-pot methods have been reported for the efficient synthesis of 5-substituted isoxazoles, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole moiety.
Leflunomide: An immunosuppressant agent with an isoxazole nucleus.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the cyclopropyl group, which may confer unique biological activities and therapeutic potential .
Properties
IUPAC Name |
5-cyclopropyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(12-7-4-11-15-5-7)8-3-9(16-13-8)6-1-2-6/h3-6H,1-2H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTIXANKXVHDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.